![molecular formula C8H8F2O B14245446 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride CAS No. 484649-06-1](/img/structure/B14245446.png)
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobicyclo[221]hept-5-ene-2-carbonyl fluoride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride typically involves the fluorination of bicyclo[2.2.1]hept-5-ene-2-carbonyl compounds. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is being explored.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl fluoride group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl fluoride group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: Similar structure but with a chloride group instead of fluoride.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of carbonyl fluoride.
2-Fluorobicyclo[2.2.1]heptane: Lacks the carbonyl group, making it less reactive.
Uniqueness
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride is unique due to the presence of both fluorine and carbonyl fluoride groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
484649-06-1 |
|---|---|
Formule moléculaire |
C8H8F2O |
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
2-fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride |
InChI |
InChI=1S/C8H8F2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2 |
Clé InChI |
GAAHDYKUTVJMTN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)(C(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


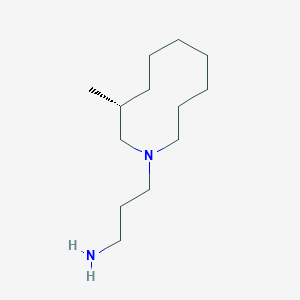


![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
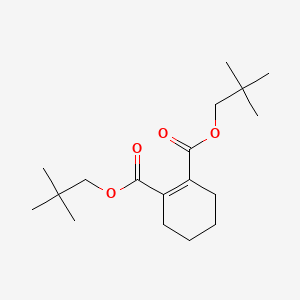
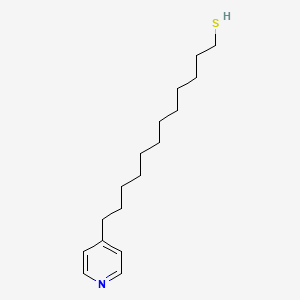
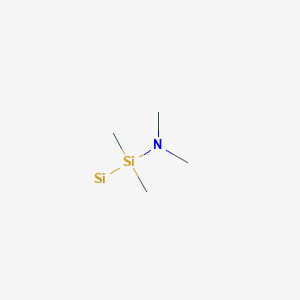
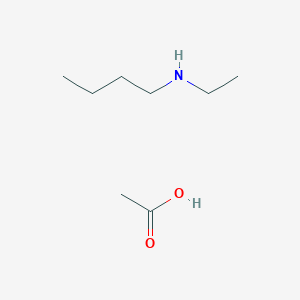
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)


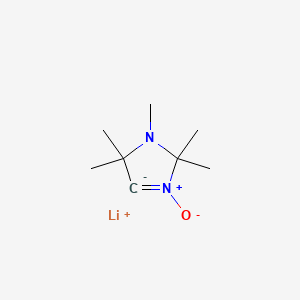

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
